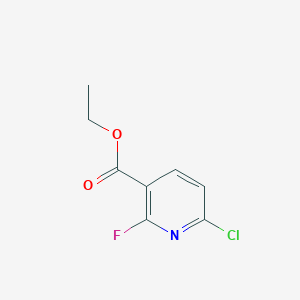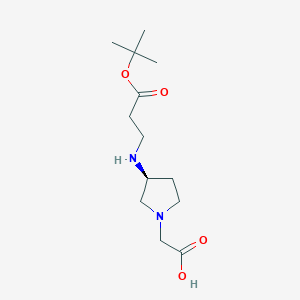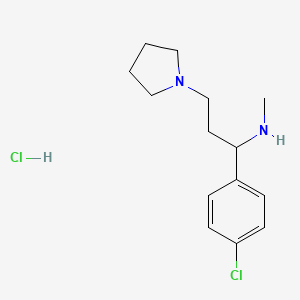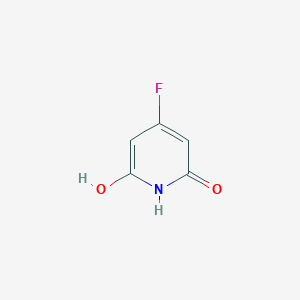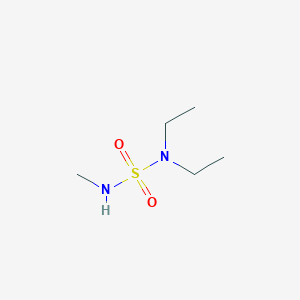
Diethyl n-methylsulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl n-methylsulfamide is an organosulfur compound characterized by the presence of a sulfonamide functional group
准备方法
Synthetic Routes and Reaction Conditions: Diethyl n-methylsulfamide can be synthesized through several methods. One common approach involves the reaction of diethylamine with methylsulfonyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality.
化学反应分析
Types of Reactions: Diethyl n-methylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
Diethyl n-methylsulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide-based compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
作用机制
The mechanism by which diethyl n-methylsulfamide exerts its effects involves interactions with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and have similar antibacterial properties.
Sulfonimidates: These compounds have a similar sulfur-containing structure and are used in similar applications, such as enzyme inhibition and organic synthesis.
Uniqueness: Diethyl n-methylsulfamide is unique due to its specific combination of diethyl and methylsulfamide groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C5H14N2O2S |
|---|---|
分子量 |
166.24 g/mol |
IUPAC 名称 |
[ethyl(methylsulfamoyl)amino]ethane |
InChI |
InChI=1S/C5H14N2O2S/c1-4-7(5-2)10(8,9)6-3/h6H,4-5H2,1-3H3 |
InChI 键 |
ZDCLYRCPRVRWDU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)
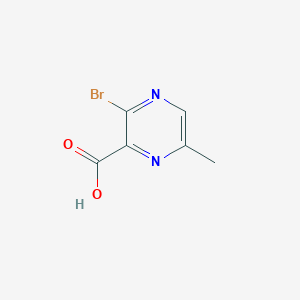


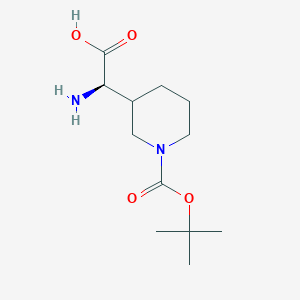
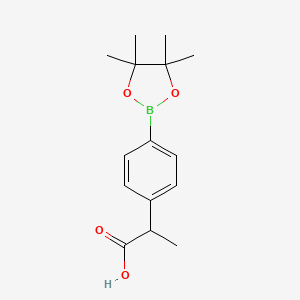
![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
